![molecular formula C22H22ClFN4O2S2 B2936566 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216683-11-2](/img/structure/B2936566.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4O2S2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing compounds with structural similarities to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride, emphasizing fluorine-substituted benzothiazole derivatives. These studies often aim at exploring their antimicrobial and anticancer potentials due to the recognized bioactivity of benzothiazoles and fluorine-containing compounds. For example, the synthesis of fluoro-substituted sulphonamide benzothiazole derivatives and their evaluation for anti-microbial activities has been reported, highlighting the significance of incorporating fluorine and benzothiazole units for enhanced biological efficacy (Jagtap et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of fluorine-containing benzothiazole derivatives. These compounds, including variations with morpholine groups, have been synthesized and screened for their bioactivity against a range of microbial pathogens. Notably, compounds with structural features resembling N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride have shown promising results in inhibiting the growth of various bacterial and fungal strains, demonstrating their potential as therapeutic agents (Patel & Patel, 2010).
Structural and Mechanical Behavior Studies
In addition to biomedical applications, research has also explored the structural and mechanical properties of compounds with benzothiazole and fluorine components. These studies aim at understanding the molecular framework and its implications on the material's physical properties, which could be crucial for developing new materials with specific mechanical behaviors (Kakkar et al., 2018).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2.ClH/c23-16-3-1-4-18-20(16)25-22(31-18)27(8-2-7-26-9-11-29-12-10-26)21(28)15-5-6-17-19(13-15)30-14-24-17;/h1,3-6,13-14H,2,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXCAMNVITZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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